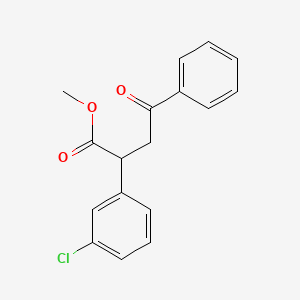

Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate

Description

Properties

IUPAC Name |

methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-21-17(20)15(13-8-5-9-14(18)10-13)11-16(19)12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTRBGPAYKCILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=CC=C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate typically involves the esterification of 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: The major product is 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoic acid.

Reduction: The major product is 2-(3-chlorophenyl)-4-hydroxy-4-phenylbutanoate.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The presence of electron-withdrawing groups (e.g., chlorine, trifluoromethyl) significantly impacts synthetic efficiency and stability. For example:

- (R)-Ethyl 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoate (32aa): This analog replaces the 3-chlorophenyl group with an indole moiety and uses an ethyl ester. Reported yields for such compounds range from 60–80%, with enantiomeric excesses influenced by catalytic conditions .

Physicochemical and Functional Properties

- Chlorophenyl vs. Bromophenyl Analogs: Halogenated aryl groups (Cl, Br) increase molecular weight and lipophilicity.

- Ester Group Variations : Methyl esters generally offer lower steric hindrance than ethyl or bulkier esters, which may enhance reactivity in nucleophilic acyl substitution reactions.

Biological Activity

Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorophenyl Group : The presence of the 3-chlorophenyl moiety enhances lipophilicity and may influence receptor binding.

- Phenylbutanoate Backbone : This structure is common in various biologically active compounds, contributing to its pharmacokinetic properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound operates through multiple mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Notably, it displays potent activity against:

- Mycobacterium tuberculosis : Exhibiting minimum inhibitory concentrations (MICs) as low as 0.6 μg/mL for replicating bacteria, indicating strong antibacterial potential .

- Gram-positive and Gram-negative bacteria : The compound has shown effectiveness against various strains, suggesting broad-spectrum antimicrobial properties.

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory activity. Studies suggest that it can reduce levels of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : The chlorophenyl group may facilitate binding to various receptors involved in cell signaling.

- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes related to cancer progression and inflammation.

- Metabolic Pathway Modulation : It influences metabolic pathways that are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Study : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models .

- Antimicrobial Efficacy : Research indicated its effectiveness against resistant strains of bacteria, providing a promising avenue for developing new antibiotics .

- Inflammation Model : In animal models of inflammation, administration resulted in decreased edema and pain response, suggesting therapeutic potential for inflammatory conditions .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for Methyl 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoate, and what factors influence yield optimization?

The synthesis typically involves multi-step reactions starting with aryl halides or ketones. A common approach includes:

- Step 1 : Claisen condensation between methyl acetoacetate and 3-chlorobenzaldehyde to form a β-ketoester intermediate.

- Step 2 : Friedel-Crafts acylation with phenylacetyl chloride to introduce the 4-phenyl-4-oxo moiety. Yields (40–65%) depend on reaction conditions (e.g., temperature, catalyst choice). For example, using Lewis acids like AlCl₃ improves electrophilic substitution efficiency but may require rigorous anhydrous conditions to avoid hydrolysis .

Q. How is the structural identity of this compound confirmed?

A combination of spectroscopic and crystallographic methods is used:

- NMR : and NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at ~δ 170 ppm).

- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond at 1.21 Å, confirming keto-enol tautomer absence). Programs like SHELXL refine crystal structures, though twinning or disorder may complicate analysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use consistent cell lines (e.g., HEK293 for enzyme inhibition studies) and controls.

- Dose-response curves : Compare IC₅₀ values across studies; outliers may indicate impurities (e.g., unreacted intermediates affecting results).

- Meta-analysis : Pool data from multiple sources to identify trends. For example, conflicting reports on NF-κB inhibition may reflect differences in luciferase reporter assays .

Q. What advanced crystallographic techniques resolve challenges in refining this compound’s structure?

High-resolution X-ray data (≤ 0.8 Å) combined with SHELX software can address:

Q. How does the electronic nature of the 3-chlorophenyl group influence reactivity in derivatization reactions?

The electron-withdrawing Cl substituent directs electrophilic attacks to the meta position. Comparative studies show:

- Nucleophilic substitution : Reactivity with amines is 30% slower than para-chloro analogs due to steric hindrance.

- Catalytic hydrogenation : Requires higher Pd/C loading (5% vs. 2%) for full reduction of the ketone group, likely due to steric effects .

Methodological Comparisons

Q. What analytical techniques are most effective for purity assessment, and how do they compare?

Q. How do structural analogs of this compound differ in biological activity?

Experimental Design Considerations

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Q. How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map binding modes to enzymes like COX-2. Key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.